
(5,5'-dimethyl-6,6'-diphenyl-3,6-dihydro-2,3'-bipyridin-1(2H)-yl)(phenyl)methanone
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Overview
Description
5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and phenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need a hydrogen source and a suitable catalyst. Substitution reactions usually involve the use of electrophiles and a solvent that can stabilize the reaction intermediates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for probing biochemical pathways and understanding cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage and inflammation. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic structures.
Triple Bonds: Compounds with triple bonds, such as nitrogen molecules, exhibit strong bonding interactions and unique chemical properties.
Uniqueness
What sets 5-METHYL-2-(5-METHYL-6-PHENYL-3-PYRIDYL)-6-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYLMETHANONE apart from similar compounds is its complex structure, which includes multiple aromatic rings and pyridyl groups. This complexity allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C31H28N2O |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C31H28N2O/c1-22-18-19-28(27-20-23(2)29(32-21-27)24-12-6-3-7-13-24)33(30(22)25-14-8-4-9-15-25)31(34)26-16-10-5-11-17-26/h3-18,20-21,28,30H,19H2,1-2H3 |
InChI Key |
YMTDDDYWBVGJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CN=C(C(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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